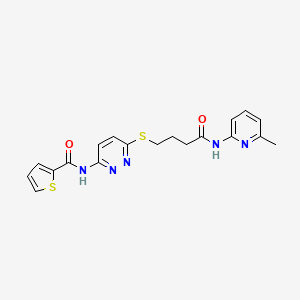

N-(6-((4-((6-methylpyridin-2-yl)amino)-4-oxobutyl)thio)pyridazin-3-yl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-[6-[4-[(6-methylpyridin-2-yl)amino]-4-oxobutyl]sulfanylpyridazin-3-yl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O2S2/c1-13-5-2-7-15(20-13)21-17(25)8-4-12-28-18-10-9-16(23-24-18)22-19(26)14-6-3-11-27-14/h2-3,5-7,9-11H,4,8,12H2,1H3,(H,20,21,25)(H,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHIUETZXRVARJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)CCCSC2=NN=C(C=C2)NC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(6-((4-((6-methylpyridin-2-yl)amino)-4-oxobutyl)thio)pyridazin-3-yl)thiophene-2-carboxamide, identified by its CAS number 1105248-80-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, including its antibacterial, anticancer, and antioxidant properties, supported by various studies and data.

The molecular formula of this compound is , with a molecular weight of 371.5 g/mol. The structure consists of multiple functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₁N₅O₂S |

| Molecular Weight | 371.5 g/mol |

| CAS Number | 1105248-80-3 |

Antibacterial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives of pyridinyl thiophene carboxamides have shown efficacy against Extended-Spectrum Beta-Lactamase (ESBL)-producing Escherichia coli strains. The most potent compounds in these studies were found to inhibit key enzymes involved in bacterial resistance mechanisms, suggesting that this class of compounds could serve as novel β-lactamase inhibitors .

Anticancer Activity

The anticancer potential of related compounds has also been explored. In vitro assays have indicated that certain derivatives exhibit cytotoxic effects against various cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231). These compounds demonstrated higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells, highlighting their potential as therapeutic agents in cancer treatment .

Antioxidant Activity

Antioxidant properties are critical for evaluating the therapeutic potential of new compounds. Various synthesized derivatives have been tested for their ability to scavenge free radicals using assays such as the DPPH radical scavenging method. Some compounds have shown radical scavenging activities significantly higher than that of ascorbic acid, a well-known antioxidant .

Study 1: Antibacterial Efficacy

In a study published in MDPI, researchers synthesized several N-(4-methylpyridin-2-yl) thiophene derivatives and tested their antibacterial efficacy against ESBL-producing E. coli. The study concluded that certain derivatives exhibited strong binding affinities to bacterial enzymes, indicating their potential as effective antibacterial agents against resistant strains .

Study 2: Anticancer Properties

A research article focusing on the anticancer activity of thiophene derivatives reported that specific compounds showed significant cytotoxicity against U-87 glioblastoma cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest, demonstrating the therapeutic potential of these compounds in oncology .

Q & A

Q. Key Considerations :

- Monitor reaction progress via TLC (silica plates, UV visualization).

- Use inert atmospheres (N₂/Ar) for moisture-sensitive steps .

Basic: How can the structural integrity of this compound be validated post-synthesis?

Answer:

Employ a combination of spectroscopic and crystallographic techniques:

- ¹H/¹³C NMR : Confirm substituent connectivity (e.g., pyridazine C-S bond at δ 160-170 ppm in ¹³C NMR; thiophene protons at δ 7.2-7.8 ppm) .

- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ with <2 ppm mass error) .

- XRD : Resolve crystal packing and stereochemistry, particularly for the 4-oxobutyl chain conformation .

Q. Case Study :

Advanced: How should researchers address contradictions in biological activity data across studies?

Answer:

- Reproducibility checks : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays) .

- Meta-analysis : Compare structural analogs (e.g., trifluoromethyl vs. methyl substituents) to identify SAR trends .

- Mechanistic studies : Use molecular docking (AutoDock Vina) to validate binding poses against target proteins .

Example : Discrepancies in EGFR inhibition may arise from variations in assay pH or co-solvents (DMSO tolerance <1%) .

Advanced: What strategies are effective for studying the metabolic stability of this compound?

Answer:

- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .

- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4 luciferin-IPA) to assess isoform-specific interactions .

- Metabolite ID : Employ high-resolution LC-QTOF to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.